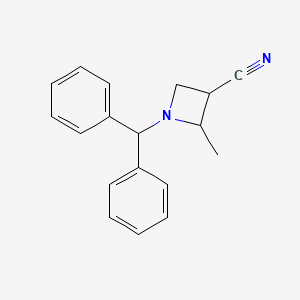

1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile

Vue d'ensemble

Description

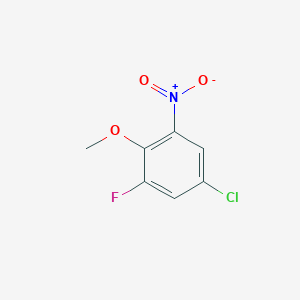

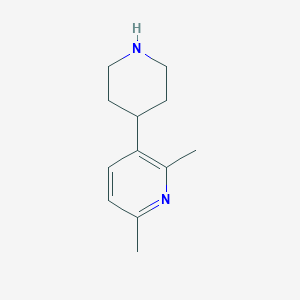

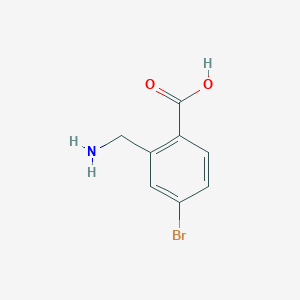

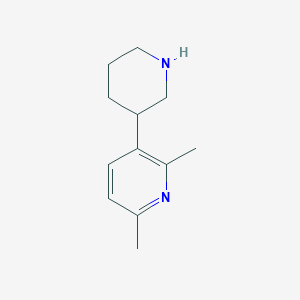

The compound “1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile” seems to be a complex organic molecule. It likely contains an azetidine ring, which is a four-membered cyclic amine, along with a diphenylmethyl (benzhydryl) group and a nitrile group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions or Grignard reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, as is done for similar compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and functional groups. For example, the nitrile group might undergo hydrolysis, reduction, or other reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility, and spectroscopic properties .Applications De Recherche Scientifique

Heterocyclic Compounds in Drug Discovery and Material Science

Research on hexaazatriphenylene (HAT) derivatives, including 1,4,5,8,9,12-hexaazatriphenylene, highlights the importance of nitrogen-containing polyheterocyclic aromatic systems in organic materials and nanoscience. HAT derivatives are used in semiconductors, sensors, optical chromophores, and energy storage, showcasing the versatility of heterocyclic compounds in scientific applications (Segura et al., 2015).

Antitumor Effects of DNA Methyltransferase Inhibitors

DNA methyltransferase inhibitors, such as 5-azacytidine and 5-aza-2'-deoxycytidine, have shown promise in antileukemic activity, though their effectiveness in solid tumors is limited. These findings underscore the potential of chemical compounds in modifying DNA methylation patterns for therapeutic purposes (Goffin & Eisenhauer, 2002).

1,2,3-Triazoles in Medicinal Chemistry

The synthesis and application of 1,2,3-triazoles, a key scaffold in medicinal chemistry, demonstrate the compound's broad spectrum of biological activities. Triazoles are stable under various conditions and interact well with biological targets, making them significant in drug discovery and pharmaceutical chemistry (Kaushik et al., 2019).

Novel Psychoactive Substances and Their Impact

The study of MT-45, a novel psychoactive substance, provides insight into the challenges of assessing the effects of new chemical entities. Similar research methodologies could be applicable to studying the effects of "1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile" in biological systems (Siddiqi et al., 2015).

Triazole Derivatives as Therapeutic Agents

A review of triazole derivatives patents between 2008 and 2011 emphasizes the compound's therapeutic potential across various diseases. The versatility and broad range of biological activities of triazole derivatives highlight the potential applications of structurally related compounds in drug development (Ferreira et al., 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-benzhydryl-2-methylazetidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2/c1-14-17(12-19)13-20(14)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,17-18H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCNLDUDKXUUDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3227292.png)

![[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate](/img/structure/B3227294.png)